Phenyl 2-(2-nitrophenyl)sulfanylacetate
Description
Phenyl 2-(2-nitrophenyl)sulfanylacetate is an organosulfur compound featuring a phenyl ester linked to a 2-nitrophenyl group via a sulfanyl (thio) bridge. Its molecular formula is C₁₄H₁₁NO₄S, with a molecular weight of 313.31 g/mol. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its dual functional groups .
Properties
IUPAC Name |
phenyl 2-(2-nitrophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c16-14(19-11-6-2-1-3-7-11)10-20-13-9-5-4-8-12(13)15(17)18/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEJTJIEALLPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CSC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-(2-nitrophenyl)sulfanylacetate can be synthesized through a multi-step process. One common method involves the reaction of 2-nitrophenylthiol with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(2-nitrophenyl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Nitric acid for nitration, halogens for halogenation, sulfuric acid for sulfonation
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Phenyl 2-(2-nitrophenyl)sulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of Phenyl 2-(2-nitrophenyl)sulfanylacetate depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Substituent Variations on the Ester Group
- (4-Butylphenyl) 2-(2-Nitrophenyl)Sulfinylacetate (C₁₈H₁₉NO₅S): This analog replaces the phenyl ester with a 4-butylphenyl group and substitutes the sulfanyl (S) with a sulfinyl (SO) group. The sulfinyl group increases polarity and oxidative stability compared to the sulfanyl bridge. The bulky butyl group enhances hydrophobicity, raising the boiling point (~545°C predicted) compared to the parent compound .
- The sulfinyl group further differentiates its electronic profile from the sulfanyl variant .
Table 1: Ester Group Substituent Comparisons
| Compound | Ester Group | Sulfur Functional Group | Boiling Point (°C) |
|---|---|---|---|
| Phenyl 2-(2-nitrophenyl)sulfanylacetate | Phenyl | Sulfanyl (S) | Not reported |
| (4-Butylphenyl) analog | 4-Butylphenyl | Sulfinyl (SO) | 545.3 (predicted) |
| Methyl analog | Methyl | Sulfinyl (SO) | Not reported |
Sulfur Functional Group Modifications
- Ethyl 2-[3-(4-(Difluoromethylsulfanyl)Phenyl)-4-Oxoquinazolin-2-Yl]Sulfanylacetate (C₁₉H₁₆F₂N₂O₃S₂): Incorporates a difluoromethylsulfanyl group and a quinazolinone ring.
- 4-Methylphenyl 2-[(Phenylsulfonyl)Anilino]Acetate (C₂₁H₁₉NO₄S): Replaces the sulfanyl with a sulfonamide (SO₂-NH) group. Sulfonamides are known for antibacterial applications, suggesting divergent biological utility compared to the sulfanyl-based parent compound .
Table 2: Sulfur Group Impact on Properties
| Compound | Sulfur Group | Key Applications | pKa (Predicted) |
|---|---|---|---|
| This compound | Sulfanyl (S) | Organic synthesis | Not reported |
| Difluoromethylsulfanyl analog | CF₂S | Antiviral/anticancer | Not reported |
| Sulfonamide analog | SO₂-NH | Antibacterial | -3.63 |
Nitrophenyl Positional Isomerism
- It is a plasticizer but inhibits radical polymerization due to nitro group reactivity, limiting its use in photocurable polymers .
- 2-(N-Naphthalenyltetrazolylthio)-N-(2-Nitrophenyl)Acetamide :
Replaces the ester with an acetamide and introduces a tetrazolylthio group. This structural shift confers HIV inhibitory activity, highlighting the importance of the amide linkage in biological targeting .
Table 3: Nitrophenyl Position and Functional Group Effects
| Compound | Functional Group | Key Property | Application |
|---|---|---|---|
| This compound | Ester | Hydrolytic reactivity | Synthesis intermediates |
| NPOE | Ether | Polymerization inhibition | Plasticizer |
| Tetrazolylthio-acetamide | Amide | HIV inhibition | Pharmaceuticals |
Material Science
The inhibitory effect of 2-nitrophenyl groups on radical polymerization () suggests caution when using this compound in photopolymerizable systems. Alternatives like trifluoromethylphenyl ethers may be preferred for membrane plasticizers .
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